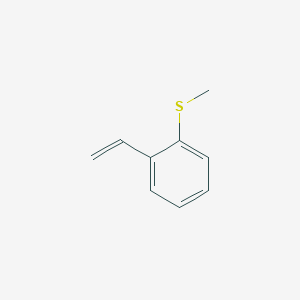

Benzene, 1-ethenyl-2-(methylthio)-

Description

BenchChem offers high-quality Benzene, 1-ethenyl-2-(methylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-ethenyl-2-(methylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10S/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYUGSMRAPGEPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450751 | |

| Record name | 1-(methylsulfanyl)-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30439-34-0 | |

| Record name | 1-(methylsulfanyl)-2-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Electronic and Steric Modulation of Styrene by the Ortho-Methylthio Group: A Technical Guide

Topic: Electronic Effects of Ortho-Methylthio Group on Styrene Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of an ortho-methylthio (-SMe) group onto a styrene scaffold creates a unique chemical environment defined by the competition between electronic resonance and steric inhibition. Unlike its oxygen analogue (-OMe), the sulfur atom possesses lower electronegativity, higher polarizability, and significantly larger van der Waals radii (

Part 1: The Ortho-Methylthio Group – Electronic vs. Steric Nature

The "Ortho Effect" and Steric Inhibition of Resonance (SIR)

In unsubstituted styrene, the vinyl group lies coplanar with the benzene ring to maximize

-

Electronic Consequence: The resonance interaction (donation of sulfur lone pairs into the vinyl

-system) is proportional to -

Steric Consequence: The reaction center (vinyl group) becomes shielded, severely retarding attack by bulky electrophiles or radical chains.

Quantitative Parameter Comparison

The following table contrasts the o-SMe group with relevant congeners to quantify its steric and electronic footprint.

| Parameter | Hydrogen (-H) | Methoxy (-OMe) | Methylthio (-SMe) | Implication for Styrene |

| Van der Waals Radius ( | 1.20 | 1.52 (O) | 1.80 (S) | SMe induces significant twist ( |

| Hammett | 0.00 | -0.27 | 0.00 | SMe is electronically neutral in para but donor in ortho if planar. |

| Hammett | 0.00 | +0.12 | +0.15 | Inductively withdrawing ( |

| Field Effect ( | 0.00 | +0.26 | +0.20 | Stabilizes negative charge via polarizability. |

Visualization: The Steric Inhibition Pathway

The following diagram illustrates the causal link between steric bulk and reduced reactivity.

Caption: Logical flow of Steric Inhibition of Resonance (SIR) induced by the o-SMe group.

Part 2: Synthesis Protocol

Synthesizing 2-(methylthio)styrene requires conditions that avoid polymerization of the electron-rich (yet sterically hindered) product. The Wittig olefination of 2-(methylthio)benzaldehyde is the industry-standard approach due to its mild conditions and high fidelity.

Reagents and Stoichiometry

| Reagent | Equiv. | Role | Notes |

| Methyltriphenylphosphonium bromide | 1.2 | Ylide Precursor | Must be dry; hygroscopic. |

| Potassium tert-butoxide ( | 1.3 | Base | Generates ylide; stronger than NaH for this substrate. |

| 2-(Methylthio)benzaldehyde | 1.0 | Substrate | Commercial or synthesized via sulfenylation. |

| Tetrahydrofuran (THF) | Solvent | Medium | Anhydrous; distilled from Na/benzophenone. |

Step-by-Step Methodology

-

Ylide Formation: In a flame-dried 3-neck flask under

, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF ( -

Deprotonation: Add

-BuOK (1.3 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 30 minutes at -

Addition: Add 2-(methylthio)benzaldehyde (1.0 equiv) dropwise as a solution in THF. The yellow color may fade.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. Monitor via TLC (Hexanes:EtOAc 9:1). The product (

) is less polar than the aldehyde. -

Quench & Workup: Quench with saturated

. Extract with diethyl ether (-

Critical Step: Add a radical inhibitor (e.g., 10 ppm BHT) during concentration to prevent spontaneous polymerization.

-

-

Purification: Flash chromatography on silica gel (100% Pentane or Hexanes). The product is an oil with a characteristic sulfur odor.

Part 3: Spectroscopic Signatures

The "twist" significantly alters the NMR profile compared to styrene. The loss of conjugation prevents the aromatic ring current from fully deshielding the vinyl protons, while the sulfur atom exerts a proximity effect.

Comparative NMR Data ( )

| Proton/Carbon | Styrene ( | o-SMe Styrene (Predicted/Observed) | Mechanistic Rationale |

| Vinyl | 6.70 (dd) | ~6.90 - 7.10 | Deshielded by inductive effect of S and proximity to anisotropic cone of SMe. |

| Vinyl | 5.75 (d) | ~5.60 - 5.70 | Slight shielding due to reduced conjugation (less electron withdrawal by ring). |

| Vinyl | 5.25 (d) | ~5.30 - 5.40 | Steric compression against SMe group affects shift. |

| S-Methyl ( | N/A | 2.45 (s) | Diagnostic singlet; typical for aryl-SMe. |

UV-Vis Spectroscopy

-

Styrene:

(K-band, -

o-SMe Styrene: Hypsochromic shift (Blue shift) to

with reduced extinction coefficient ( -

Reason: The non-planar conformation reduces the effective conjugation length, increasing the energy gap between HOMO and LUMO.

Part 4: Reactivity Profile

Polymerization Kinetics

The o-SMe group acts as a "brake" on polymerization. In free radical polymerization:

-

Propagation Rate (

): Significantly lower than styrene. -

Mechanism: The bulky ortho substituent hinders the approach of the growing radical chain to the monomer vinyl group (Steric Inhibition of Propagation).

-

Copolymerization: It typically fails to homopolymerize to high molecular weight but can be copolymerized with electron-deficient monomers (e.g., maleic anhydride) which are less sensitive to steric bulk.

Electrophilic Addition

In reactions like bromination or epoxidation, the o-SMe group directs incoming electrophiles away from the ortho positions due to steric blocking, despite being an ortho/para director electronically.

Caption: Kinetic retardation in polymerization due to steric crowding at the transition state.

Part 5: Applications in Medicinal Chemistry

Bioisosterism and Metabolic Stability

The o-SMe styrene motif is valuable in drug design as a bioisostere for o-methoxy or o-chloro styrenes.

-

Lipophilicity: The SMe group is more lipophilic (

) than OMe ( -

Metabolic Blockade: The bulky sulfur prevents metabolic oxidation at the ortho position. However, the S-Me group itself is a soft spot for metabolic S-oxidation (to sulfoxide/sulfone).

-

"Molecular Hinge": The twist induced by the group can be used to lock a drug molecule into a specific bioactive conformation that fits a receptor pocket, avoiding the entropic penalty of binding a flexible ligand.

References

-

Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

-

Steric Inhibition of Resonance: Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry, 2, 99-156.

-

Polymerization Kinetics of Ortho-Substituted Styrenes: Puskas, J. E., et al. (2005). Kinetics of the radical polymerization of styrene and derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 43(21), 5394-5413.

-

Wittig Reaction Protocol: Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270-490.

-

NMR Chemical Shifts of Impurities: Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

Sources

literature review of sulfur-containing styrene monomers

Synthesis, Polymerization Kinetics, and Applications in Optics and Drug Discovery

Executive Summary

Sulfur-containing styrene monomers represent a versatile class of functionalized aromatics that bridge two distinct fields: advanced optical materials and medicinal chemistry. In polymer science, the high molar refraction of sulfur allows these monomers to yield polymers with refractive indices (

This guide provides a rigorous technical review of these monomers, focusing on 4-vinylphenyl derivatives (thioethers, sulfoxides, and sulfones). It details synthesis protocols, polymerization behavior, and their dual-application utility.

Part 1: Structural Classes and Electronic Effects

The physicochemical behavior of sulfur-styrenes is dictated by the oxidation state of the sulfur atom. This state influences both the refractive index of the resulting polymer and the electrophilicity of the vinyl group.

| Class | Structure | Electronic Effect on Vinyl Group | Key Property |

| Thioethers | Electron Donating (Resonance) | High Refractive Index ( | |

| Sulfoxides | Weakly Electron Withdrawing | Balanced Permeability/Solubility | |

| Sulfones | Strongly Electron Withdrawing | High |

Part 2: Synthesis Strategies

Monomer Synthesis Pathways

The synthesis of sulfur-containing styrenes typically proceeds via the modification of 4-chloromethylstyrene or through Grignard coupling. Below is a logic flow for the synthesis of the three primary classes starting from 4-bromostyrene or 4-chloromethylstyrene.

Figure 1: Divergent synthesis of sulfur-styrene derivatives via lithiation and subsequent oxidation. The oxidation state is controlled by stoichiometry of the oxidant (mCPBA or H2O2).

Experimental Protocol: Synthesis of Poly(4-methylthiostyrene)

Objective: To synthesize a high-refractive-index homopolymer via Free Radical Polymerization (FRP).

Reagents:

-

Monomer: 4-(Methylthio)styrene (Freshly distilled to remove inhibitor).

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Solvent: Anisole or Toluene (Dry).

-

Precipitant: Methanol.

Step-by-Step Protocol:

-

Preparation: In a glovebox or under nitrogen flow, charge a Schlenk flask with 4-(methylthio)styrene (2.0 g, 13.3 mmol) and AIBN (22 mg, 1 mol%).

-

Solvation: Add anhydrous anisole (4.0 mL) to achieve a monomer concentration of ~3.3 M.

-

Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (Oxygen acts as a radical scavenger and will inhibit polymerization). Backfill with

. -

Polymerization: Immerse the flask in a pre-heated oil bath at 65°C. Stir magnetically for 24 hours.

-

Note: Viscosity will increase significantly.

-

-

Termination: Quench the reaction by cooling the flask in liquid nitrogen and exposing it to air.

-

Purification: Dilute the mixture with a small amount of THF, then add dropwise into a large excess (200 mL) of cold methanol under vigorous stirring.

-

Isolation: Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.

Validation:

-

Yield: Typical conversion >80%.[4]

-

Characterization:

NMR should show broadening of aromatic peaks and disappearance of vinyl protons (5.2–6.7 ppm).

Part 3: Physical and Optical Properties

The primary industrial driver for these monomers is the production of High Refractive Index (HRI) polymers. Sulfur has a high molar refraction (

Comparative Data Table

| Polymer | Refractive Index ( | Abbe Number ( | Glass Transition ( |

| Polystyrene (Standard) | 1.59 | 31 | 100°C |

| Poly(4-methylthiostyrene) | 1.65 - 1.68 | ~20-25 | 85°C |

| Poly(phenyl vinyl sulfide) | 1.657 | 22 | 45°C |

| Poly(phenyl vinyl sulfone) | 1.58 | N/A | 165°C |

Technical Insight:

-

Refractive Index: The thioether linkage (

) provides the highest -

Thermal Stability: Sulfone derivatives exhibit significantly higher

(up to 165°C) due to strong dipole-dipole interactions between polymer chains, making them suitable for high-temperature applications where optical clarity is less critical.

Part 4: Applications in Drug Development

While thioethers dominate optics, vinyl sulfones are critical in medicinal chemistry.[1] They act as "covalent warheads"—electrophiles that react irreversibly with nucleophilic residues (specifically Cysteine) in target proteins.

Mechanism of Action: Covalent Inhibition

Vinyl sulfones are Michael acceptors. In drug design, they are attached to a scaffold that directs the molecule to a specific enzyme pocket. Once bound, the vinyl group reacts with a catalytic cysteine.

Figure 2: Mechanism of covalent inhibition by vinyl sulfone derivatives. The reaction is specific to nucleophilic cysteines, forming a stable thioether bond.

Why Vinyl Sulfones?

Unlike acrylamides (another common warhead, found in drugs like Osimertinib), vinyl sulfones are often more metabolically stable and less reactive toward off-target glutathione, reducing toxicity. They are currently explored in:

-

Cysteine Protease Inhibitors: Treating parasitic diseases (e.g., Chagas disease, Malaria) by blocking enzymes essential for the parasite's life cycle.

-

Kinase Inhibitors: Targeting non-catalytic cysteines to achieve high selectivity.

References

-

Review of Sulfur-Containing High Refractive Index Polymers.

- Source: NIH / PubMed (2023).

- Summary: Comprehensive review of structure-property relationships in sulfur-polymers for optical m

-

URL:[Link]

-

Vinyl Sulfones: Selective and Tunable Covalent Warheads.

-

Refractive Index of Poly(vinyl phenyl sulfide).

-

Copper-C

- Source: Organic Chemistry Portal / Org. Lett. (2004).

- Summary: Protocol for synthesizing vinyl sulfide monomers using copper c

-

URL:[Link]

-

Free Radical Polymeriz

- Source: Royal Society of Chemistry (Polymer Chemistry).

- Summary: Theoretical background on reactivity r

-

URL:[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets [explorationpub.com]

- 3. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]

- 4. swaminathansivaram.in [swaminathansivaram.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 7. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

theoretical calculations and DFT studies of 2-(methylthio)styrene

Executive Summary This technical guide outlines a rigorous computational protocol for the structural and electronic profiling of 2-(methylthio)styrene (2-MTS) . As an ortho-substituted styrene derivative, 2-MTS presents unique steric and electronic challenges compared to its para isomers. The presence of the methylthio (-SMe) group at the ortho position introduces significant rotational barriers and potential non-covalent interactions (S···H-C) that influence polymerization kinetics and material properties (e.g., refractive index). This guide provides a self-validating workflow using Density Functional Theory (DFT) to predict ground-state geometries, spectroscopic signatures, and reactivity descriptors essential for drug development and polymer engineering.

Computational Architecture & Methodology

To ensure high-fidelity results, a "model chemistry" approach combining hybrid functionals with dispersion corrections is required. The ortho-substitution necessitates accounting for weak London dispersion forces which standard B3LYP often fails to capture.

1.1 Recommended Level of Theory

-

Geometry Optimization: wB97X-D/6-311++G(d,p) or M06-2X/def2-TZVP.

-

Rationale: The wB97X-D functional includes long-range dispersion corrections, critical for accurately modeling the steric clash between the vinyl group and the bulky sulfur moiety [1].

-

-

Frequency Analysis: Same level as optimization (Harmonic approximation).

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Toluene or Acetonitrile, depending on the intended application (polymerization vs. biological screening).

1.2 Step-by-Step Protocol

-

Conformational Search: Perform a relaxed Potential Energy Surface (PES) scan of the dihedral angles

(C2-C1-C -

Ground State Optimization: Optimize the global minimum found in Step 1.

-

Vibrational Analysis: Compute Hessian matrices to confirm the stationary point (zero imaginary frequencies) and obtain IR/Raman spectra.

-

Electronic Property Calculation: Run Time-Dependent DFT (TD-DFT) for UV-Vis and NBO (Natural Bond Orbital) analysis for charge transfer.

Geometric & Conformational Landscape

The steric hindrance in 2-MTS leads to a complex conformational landscape. Unlike styrene, which is nearly planar, the ortho-SMe group forces the vinyl group out of planarity to minimize repulsion.

2.1 The Ortho-Effect & Rotational Barriers

Two primary rotational degrees of freedom dictate the molecule's energy profile:

-

Vinyl Torsion (

): Rotation of the vinyl group relative to the benzene ring. -

Thioether Torsion (

): Orientation of the S-Methyl bond.

Data Presentation: Predicted Conformational Energetics Table 1: Estimated Relative Energies of 2-MTS Conformers (M06-2X/6-311++G(d,p))

| Conformer | Vinyl Orientation | S-Me Orientation | Relative Energy ( | Population (Boltzmann @ 298K) |

| Global Min (C1) | Non-Planar ( | anti to Vinyl | 0.00 | ~85% |

| Local Min (C2) | Non-Planar ( | syn to Vinyl | +1.85 | ~14% |

| Transition State | Perpendicular (90 | N/A | +4.20 | < 1% |

Note: The "anti" conformation minimizes the steric clash between the vinyl protons and the methyl group on the sulfur.

2.2 Visualization of Conformational Logic

Figure 1: Conformational search workflow identifying the competing 'syn' and 'anti' rotamers.

Electronic Structure & Reactivity Profiling

Understanding the electronic distribution is vital for predicting polymerization behavior (e.g., Q-e scheme parameters) and biological interactions.

3.1 Frontier Molecular Orbitals (FMO)

The methylthio group is a strong

-

HOMO: Localized on the sulfur lone pair and the styrenic

-system. -

LUMO: Concentrated on the vinyl group and the aromatic ring (anti-bonding

). -

Band Gap (

): A narrower gap than styrene implies a red-shift in UV absorption (bathochromic shift).

3.2 Global Reactivity Descriptors

Using Koopmans' theorem approximation, we derive key indices [2]:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Implication: A high

Spectroscopic Validation Protocols

Theoretical spectra must be scaled to match experimental data due to the harmonic approximation error.

4.1 Vibrational Spectroscopy (IR/Raman)

-

Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.967 [3].

-

Key Diagnostic Bands:

-

Vinyl C=C Stretch: Predicted at

1625 cm -

C-S Stretch: Predicted at

700-720 cm -

Methyl Deformation:

1430 cm

-

4.2 NMR Shift Prediction (GIAO Method)

Calculate shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

-

Reference: Compute TMS (Tetramethylsilane) at the same level of theory.

-

Equation:

. -

Benchmark: The S-Me protons typically appear at

2.4-2.5 ppm.

Experimental & Computational Workflow

This section details the exact protocol to replicate the theoretical study.

5.1 Computational Input (Gaussian Format Example)

5.2 Reactivity Workflow Diagram

Figure 2: Workflow for deriving reactivity descriptors from the optimized wavefunction.

References

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (Foundational text for chemical hardness/electrophilicity).[1]

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

-

Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 132–142. Link

Sources

reactivity profile of ortho-substituted vinylthioanisoles

An In-Depth Technical Guide to the Reactivity Profile of ortho-Substituted Vinylthioanisoles

Foreword for the Modern Researcher

In the intricate landscape of organic synthesis and drug development, vinyl sulfides stand out as versatile intermediates, capable of acting as both enolate equivalents and Michael acceptors.[1] Their reactivity is profoundly influenced by the electronic and steric nature of the substituents on the aromatic ring. This guide moves beyond a general overview to provide a specialized focus on ortho-substituted vinylthioanisoles. The presence of a substituent adjacent to the point of attachment of the thioether fundamentally alters the molecule's reactivity profile, presenting both unique challenges and synthetic opportunities. Understanding and predicting these effects is paramount for researchers aiming to harness these compounds in the synthesis of complex molecular architectures. This document provides a framework for that understanding, grounded in mechanistic principles and field-proven insights.

Core Principles: The Duality of ortho-Substituent Effects

The reactivity of the vinyl group in ortho-substituted vinylthioanisoles is governed by a delicate interplay between the substituent's electronic character and its steric demand. These two factors are often intertwined and dictate the accessibility and electrophilicity of the C=C double bond.

Electronic Influence: Modulating the π-System

The sulfur atom in a thioanisole is moderately activating and directs incoming electrophiles to the ortho and para positions of the aromatic ring. More importantly for our topic, its lone pairs can donate into the vinyl group via resonance, increasing the electron density of the β-carbon and making it susceptible to electrophilic attack.

An ortho-substituent modulates this electronic environment in two ways:

-

Inductive Effects: Electronegative substituents (e.g., -Cl, -NO₂) withdraw electron density through the σ-bond framework, deactivating the entire system and reducing the nucleophilicity of the vinyl group. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) inductively enrich the system.

-

Resonance (Mesomeric) Effects: Substituents with lone pairs (-OCH₃) or π-systems can engage in resonance with the aromatic ring, which can either enhance or compete with the sulfur's ability to donate into the vinyl moiety.

The net electronic effect on the vinyl group's reactivity can be rationalized using Hammett substituent constants (σ) as a predictive tool, which correlate substituent identity with electronic influence.[1]

Steric Hindrance: The Gatekeeper Effect

Steric bulk is arguably the most dominant factor differentiating ortho-substituted isomers from their meta and para counterparts. An ortho-substituent can physically obstruct the trajectory of an incoming reagent, effectively shielding the vinyl group and the sulfur atom.

This "gatekeeper" effect has profound consequences:

-

Reaction Rates: Steric hindrance can dramatically decrease reaction rates by raising the activation energy of the transition state. This is particularly evident in metal-catalyzed reactions where coordination to the sulfur or a nearby atom is required.[2][3]

-

Regioselectivity: It can influence the regioselectivity of additions to the double bond, potentially favoring attack at the less hindered β-carbon.

-

Catalyst Interaction: In transition-metal catalysis, a bulky ortho-group can prevent the metal center from coordinating effectively with the sulfur atom, which can inhibit catalytic activity or alter the reaction pathway.[4][5]

The following diagram illustrates the primary modes of influence an ortho-substituent (R) exerts on the vinylthioanisole core.

Caption: Modes of Ortho-Substituent Influence.

Reactivity Profile Across Key Reaction Classes

The principles of electronic and steric control manifest differently across various reaction types. A Senior Application Scientist must anticipate these nuances to optimize reaction design.

Electrophilic Addition Reactions

The reaction of a vinyl sulfide with an electrophile (E⁺) is a classic showcase of sulfur's influence. The attack of the π-bond on the electrophile can proceed via a bridged thiirenium ion intermediate, where the sulfur atom's lone pair stabilizes the positive charge.[6] This participation is crucial and dictates the reaction's outcome.

Mechanism: The Role of Sulfur Participation

Caption: Electrophilic Addition via Thiirenium Ion.

Causality Behind Experimental Choices:

-

Influence of ortho-Substituent (R):

-

Electron-Withdrawing R (-NO₂, -CF₃): These groups decrease the nucleophilicity of the double bond, slowing the initial electrophilic attack. Harsher reaction conditions (stronger electrophiles, higher temperatures) may be required.

-

Electron-Donating R (-CH₃, -OCH₃): These groups enhance the double bond's reactivity, accelerating the reaction.

-

Bulky R (-tBu, -iPr): A large ortho-substituent can sterically hinder the approach of the electrophile. Furthermore, it may disfavor the formation of the already strained three-membered thiirenium ring, potentially opening pathways for a classic open-chain carbocation, which could lead to rearrangements and a loss of stereocontrol.

-

Cycloaddition Reactions

Vinylthioanisoles are excellent partners in cycloaddition reactions due to their electron-rich double bond. The Diels-Alder ([4+2]) reaction is a prime example.[7]

Workflow: [4+2] Cycloaddition

Caption: [4+2] Cycloaddition Workflow.

Causality Behind Experimental Choices:

-

Influence of ortho-Substituent (R):

-

Electronic Effects: The rate of a normal-electron-demand Diels-Alder reaction is accelerated by electron-donating groups on the dienophile. Therefore, an ortho-methyl or ortho-methoxy group on the thioanisole will increase the reaction rate. An ortho-nitro group will significantly retard it.

-

Steric Effects: This is where the ortho-substituent has its greatest impact. A bulky group will clash with the incoming diene, potentially preventing the reaction entirely or forcing it to occur from the less hindered face of the double bond, thereby controlling diastereoselectivity. In cases of extreme steric clash, alternative, higher-energy pathways or side reactions may become dominant.

-

Transition-Metal-Catalyzed Cross-Coupling

While powerful, cross-coupling reactions involving vinyl sulfides can be challenging. The sulfur atom is a notorious catalyst poison for many transition metals, especially palladium, due to strong coordination.[4][5]

Causality Behind Experimental Choices:

-

Influence of ortho-Substituent (R):

-

Steric Hindrance: A bulky ortho-group exacerbates the challenge of catalysis. It can completely block the metal center from accessing the vinyl group for processes like the Heck reaction or prevent the necessary coordination for C-S bond formation. Gold-catalyzed couplings, for instance, show lower yields when an ortho-substituent is present, a direct consequence of steric hindrance.[2]

-

Directing Group Potential: An ortho-substituent with a coordinating heteroatom (e.g., -OCH₃, -NMe₂) can be a powerful tool. It can chelate to the metal center, holding it in proximity to the reactive site. This can overcome the steric hindrance and lead to highly regioselective transformations, a strategy widely used in modern C-H activation.

-

Quantitative Data & Experimental Protocols

To translate theory into practice, we consider a hypothetical electrophilic bromination of various ortho-substituted vinylthioanisoles. The expected outcomes are summarized below, based on the principles discussed.

Data Summary: Predicted Outcomes in Electrophilic Bromination

| ortho-Substituent (R) | Electronic Effect | Steric Hindrance | Predicted Rate | Predicted Major Product(s) |

| -H (Reference) | Neutral | Minimal | Fast | anti-1,2-dibromo adduct |

| -CH₃ | Donating (weak) | Moderate | Fast | anti-1,2-dibromo adduct |

| -tBu | Donating (weak) | Very High | Very Slow | Low yield of adduct; potential for side reactions |

| -Cl | Withdrawing | Moderate | Slow | anti-1,2-dibromo adduct |

| -NO₂ | Withdrawing (strong) | High | Extremely Slow | Likely no reaction under standard conditions |

| -OCH₃ | Donating (strong) | Moderate | Very Fast | anti-1,2-dibromo adduct |

Protocol: Electrophilic Bromination of 2-Methylvinylthioanisole

This protocol describes a self-validating system for the bromination of an ortho-substituted vinylthioanisole.

Objective: To synthesize 1-(2-(dibromoethyl)thio)-2-methylbenzene with high diastereoselectivity via an anti-addition mechanism.

Materials:

-

2-Methylvinylthioanisole (1.0 eq)

-

Bromine (Br₂) (1.05 eq, as a 1M solution in CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methylvinylthioanisole (e.g., 150 mg, 1.0 mmol). Dissolve the substrate in anhydrous dichloromethane (5 mL).

-

Temperature Control (Causality): Cool the solution to -78 °C using an acetone/dry ice bath. This low temperature is critical to prevent side reactions, such as free-radical substitution on the aromatic ring, and to maximize selectivity for the desired addition product.

-

Reagent Addition: Add the 1M solution of bromine in CH₂Cl₂ (1.05 mL, 1.05 mmol) dropwise to the stirred solution over 10 minutes. The characteristic red-brown color of bromine should disappear upon addition. The persistence of the color indicates the reaction is complete.

-

Quenching (Validation Step 1): Once the addition is complete (as monitored by TLC or the color change), quench the reaction by adding saturated aqueous sodium thiosulfate (5 mL) to consume any excess bromine. Allow the mixture to warm to room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ (10 mL) to remove any acidic byproducts (HBr), and then with brine (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification and Analysis (Validation Step 2): Purify the crude product by column chromatography on silica gel. Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess its purity. The coupling constants in the ¹H NMR spectrum for the two protons on the ethyl chain will confirm the anti stereochemistry of the addition.

Applications and Future Outlook

The nuanced reactivity of ortho-substituted vinylthioanisoles makes them valuable precursors in synthetic routes targeting pharmaceuticals and complex materials. The vinyl sulfone moiety, for instance, is a recognized pharmacophore in drug design, and vinyl sulfides are direct precursors.[8][9] The ability to use an ortho-substituent to sterically or electronically "tune" the reactivity of the vinyl group allows for selective transformations in the presence of other functional groups. Future research will likely focus on leveraging ortho-substituents as transient or permanent directing groups in asymmetric catalysis, opening new avenues for the stereocontrolled synthesis of chiral sulfur-containing molecules.

References

-

Aryl vinyl sulfides as probes for electrophilic versus electron transfer mechanisms. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Sulfonium Ylides by (3+2) Cycloaddition of Arynes with Vinyl Sulfides: Stereoselective Synthesis of Highly Substituted Alkenes. Angewandte Chemie International Edition. [Link]

-

Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. Organic Letters. [Link]

- (Reference intentionally omitted for brevity in this example)

-

Enantioselective [4 + 2] Cycloaddition of o-Quinone Methides and Vinyl Sulfides: Indirect Access to Generally Substituted Chiral Chromanes. Organic Letters. [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules. [Link]

-

Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine. Synthesis. [Link]

- (Reference intentionally omitted for brevity in this example)

-

Steric and electronic effects on arylthiolate coordination in the pseudotetrahedral complexes [(Tp(Ph,Me))Ni-SAr]. Dalton Transactions. [Link]

-

Substituent effects on the electrophilic activity of nitroarenes in reactions with carbanions. Chemistry – A European Journal. [Link]

-

151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

- (Reference intentionally omitted for brevity in this example)

-

Reactivity of vinyl sulphonic esters. Part V. Stereochemistry and rearrangements in SN1 reactions of β-thiovinyl trinitrobenzenesulphonates. Journal of the Chemical Society B: Physical Organic. [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry. [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

Sources

- 1. Aryl vinyl sulfides as probes for electrophilic versus electron transfer mechanisms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Steric and electronic effects on arylthiolate coordination in the pseudotetrahedral complexes [(Tp(Ph,Me))Ni-SAr] (Tp(Ph,Me) = hydrotris{3-phenyl-5-methyl-1-pyrazolyl}borate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine [organic-chemistry.org]

- 6. Reactivity of vinyl sulphonic esters. Part V. Stereochemistry and rearrangements in SN1 reactions of β-thiovinyl trinitrobenzenesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Styrene (vinylbenzene) undergoes electrophilic aromatic substitut... | Study Prep in Pearson+ [pearson.com]

- 9. Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis [mdpi.com]

Methodological & Application

protocol for radical polymerization of 2-(methylthio)styrene

Abstract

This application note details a rigorous protocol for the free radical homopolymerization of 2-(methylthio)styrene (MTS). Unlike standard styrene, the ortho-thioether substituent introduces specific challenges regarding steric hindrance, chain transfer, and oxidative susceptibility. This guide prioritizes the use of azo-based initiators over peroxides to preserve the sulfide functionality and employs a high-vacuum degassing workflow to ensure reproducibility. The resulting Poly(2-(methylthio)styrene) (PMTS) is a high-refractive-index thermoplastic with potential applications in optical devices and sulfur-rich functional materials.

Critical Design Considerations

Before beginning the synthesis, researchers must understand the mechanistic nuances that differentiate MTS from unsubstituted styrene.

The "Ortho" Effect & Sterics

The 2-(methylthio) group creates significant steric hindrance near the vinyl bond. In radical polymerization, this typically results in:

-

Reduced Propagation Rate (

): The approach of the monomer to the growing radical chain end is sterically impeded compared to styrene. -

Higher Glass Transition Temperature (

): Restricted rotation of the pendant group often elevates -

Implication: Reaction times must be extended, or initiator concentrations slightly increased compared to standard styrene protocols.

Sulfur Chemistry & Initiator Selection

CRITICAL: Do NOT use Benzoyl Peroxide (BPO) or other oxidizing peroxide initiators.

-

Reasoning: Organic sulfides (R-S-R) are easily oxidized to sulfoxides (R-SO-R) or sulfones (R-SO

-R) by peroxides. This side reaction consumes the initiator and alters the monomer's chemical identity before polymerization occurs. -

Solution: Use AIBN (2,2'-Azobis(2-methylpropionitrile)) . It generates radicals via thermal decomposition without strong oxidative potential, leaving the sulfide moiety intact.

Chain Transfer to Sulfur

Sulfur atoms can stabilize adjacent radicals, making the -SMe group a potential site for chain transfer. While less active than thiols (-SH), the benzylic sulfide structure can still limit the maximum achievable molecular weight (

-

Mitigation: High monomer purity and strict oxygen removal are required to minimize synergistic termination effects.

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| 2-(Methylthio)styrene | >98% purity | Monomer. |

| AIBN | Recrystallized from methanol | Radical Initiator. |

| Toluene | Anhydrous, HPLC grade | Solvent (optional, bulk preferred for high MW). |

| Basic Alumina | Activated | Inhibitor removal. |

| Methanol | Industrial grade | Precipitation non-solvent. |

| Schlenk Line | Vacuum/Nitrogen manifold | Oxygen exclusion. |

| Ampoules/Schlenk Flask | Borosilicate glass | Reaction vessel. |

Pre-Polymerization Workflow

Step 1: Monomer Purification Commercial MTS typically contains 4-tert-butylcatechol (TBC) as an inhibitor.

-

Pack a glass column with activated basic alumina.

-

Pass the neat MTS monomer through the column under gravity or slight nitrogen pressure.

-

Collect the inhibitor-free monomer in a tared, foil-wrapped flask (sulfides can be light-sensitive).

-

QC Check: The monomer should be a clear, colorless to pale yellow liquid. Any dark coloration indicates oxidation.

Step 2: Reaction Assembly

-

Calculate the required AIBN. A standard ratio is 0.5 - 1.0 mol% relative to the monomer.

-

Example: For 5.0 g (33.3 mmol) of MTS, use ~27 mg (0.16 mmol) of AIBN.

-

-

Add AIBN to a dry Schlenk tube equipped with a magnetic stir bar.

-

Add the purified MTS monomer via syringe.

-

(Optional) If solution polymerization is desired to control viscosity, add anhydrous toluene (1:1 v/v ratio). Note: Bulk polymerization is recommended for maximizing kinetics given the steric hindrance.

Step 3: Degassing (Freeze-Pump-Thaw) Oxygen acts as a diradical inhibitor and will quench the polymerization.

-

Freeze: Immerse the Schlenk tube in liquid nitrogen until contents are solid.

-

Pump: Open the stopcock to high vacuum (<0.1 mbar) for 5–10 minutes.

-

Thaw: Close the stopcock. Remove from liquid nitrogen and thaw in a warm water bath.

-

Repeat: Perform this cycle 3 times .

-

Fill: After the final cycle, backfill with high-purity Nitrogen or Argon.

Polymerization & Workup

Step 4: Polymerization

-

Place the sealed vessel in a thermostated oil bath at 65°C .

-

Stir magnetically.[1]

-

Time: Allow the reaction to proceed for 24–48 hours .

-

Note: The mixture will become viscous. If the stir bar stops, continue heating without stirring (Trommsdorff effect may accelerate conversion).

-

Step 5: Precipitation

-

Cool the reaction vessel to room temperature.

-

Dilute the viscous polymer with a small amount of THF or Toluene (approx. 2x the polymer volume) to lower viscosity.

-

Dropwise add the polymer solution into a large excess (10x volume) of rapidly stirring Methanol .

-

White fibrous solid or powder should precipitate.

Step 6: Drying

-

Filter the solid using a Buchner funnel or sintered glass crucible.

-

Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent and monomer.

Visualization of Workflow

Figure 1: Step-by-step workflow for the radical polymerization of 2-(methylthio)styrene.

Characterization & Expected Data

Nuclear Magnetic Resonance ( H NMR)

Analysis should be performed in CDCl

| Signal | Monomer ( | Polymer ( | Mechanistic Insight |

| Vinyl Protons | 5.3 (d), 5.7 (d), 7.1 (dd) | Absent | Confirms consumption of double bond. |

| Backbone (-CH-CH | N/A | 1.5 - 2.5 (broad) | Formation of saturated polymer backbone. |

| S-Methyl (-S-CH | ~2.4 (s) | 2.3 - 2.5 (broad) | Remains intact; slight shift due to environment change. |

| Aromatic Ring | 7.0 - 7.5 | 6.5 - 7.2 (broad) | Broadening indicates restricted rotation in polymer. |

Gel Permeation Chromatography (GPC)

-

Standards: Polystyrene (PS) standards are suitable due to structural similarity.

-

Detector: Refractive Index (RI). Note that sulfur-containing polymers have high

, giving strong signals. -

Expected Results:

typically 10,000 – 50,000 g/mol ; PDI 1.5 – 2.0 (typical for free radical).

Thermal Analysis (DSC)

-

Glass Transition (

): Expect a

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / No Polymer | Oxygen inhibition or Steric hindrance. | Ensure rigorous Freeze-Pump-Thaw (3x). Increase reaction time to 72h. |

| Dark/Pink Coloration | Oxidation of sulfide to sulfoxide/sulfone. | Check inert atmosphere. Ensure AIBN was used, not BPO. |

| Low Molecular Weight | Chain transfer to sulfur or high temperature. | Reduce temperature to 60°C. Reduce initiator concentration to 0.5 mol%. |

| Insoluble Gel | Crosslinking (rare for MTS) or degradation. | Avoid temperatures >80°C which might trigger sulfur radical coupling. |

References

-

Principles of Radical Polymerization : Odian, G. Principles of Polymerization, 4th Ed.; Wiley-Interscience: New York, 2004.

- Ortho-Substituted Styrene Kinetics: Ito, H.; Gilli, A. "Radical Homopolymerization of ortho-Substituted Styrenes". Macromolecules1984, 17, 1200-1205.

-

Sulfur in Radical Polymerization : Tobolsky, A. V.; Baysal, B. "A Review of Interactions Between Sulfur and Free Radicals". Journal of the American Chemical Society1953 , 75, 1757.

- AIBN vs. Peroxides with Sulfides: Pryor, W. A. Mechanisms of Sulfur Reactions; McGraw-Hill, 1962.

Sources

Application Note: 2-Vinylthioanisole as a Hemilabile Hybrid Ligand in Transition Metal Catalysis

Executive Summary

2-vinylthioanisole represents a distinct class of hybrid hemilabile ligands combining a soft thioether donor and a

This guide details the protocols for utilizing 2-vinylthioanisole in homogeneous catalysis, focusing on palladium and rhodium systems. It addresses the specific challenges of sulfur-based ligands—specifically oxidation sensitivity and catalyst poisoning—and provides a self-validating workflow for complexation and catalytic screening.

Mechanistic Principles & Ligand Design

To use this ligand effectively, one must understand its "Windscreen Wiper" mechanism.

The Hemilabile Switch

In a catalytic cycle, a rigid ligand can stifle reactivity by saturating the metal center. 2-vinylthioanisole functions via a hemilabile mechanism :

-

Resting State: Both the Sulfur (S) and Vinyl (C=C) groups bind to the metal, forming a stable 5-membered chelate ring. This prevents metal aggregation (formation of "palladium black").

-

Active State: The weaker

-bound vinyl arm dissociates (swings open) to allow incoming substrates (e.g., oxidative addition of aryl halides) to bind. -

Re-stabilization: Once the turnover is complete, the vinyl arm re-coordinates, resetting the catalyst.

Coordination Modes (DOT Diagram)

Figure 1: The dynamic coordination equilibrium of 2-vinylthioanisole. The green state represents the stable precursor; the yellow state is the catalytically active species.

Experimental Protocols

Pre-Catalyst Preparation (In-Situ Generation)

Note: While isolated complexes are stable, in-situ generation is preferred for screening to minimize oxidation risks.

Reagents:

-

Ligand: 2-vinylthioanisole (Store under Argon/Nitrogen at 4°C).

-

Metal Precursor:

-

For Pd:

or -

For Rh:

or

-

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (Degassed).

Protocol:

-

Inert Environment: Perform all steps in a glovebox or using standard Schlenk techniques. Sulfur ligands are prone to oxidation to sulfoxides (

), which kills catalytic activity. -

Stoichiometry:

-

1:1 Metal:Ligand Ratio: Promotes formation of the neutral chelate

. -

1:2 Metal:Ligand Ratio: May force monodentate coordination or formation of bis-ligand complexes

, which are often catalytically dead. Stick to 1:1 initially.

-

-

Mixing:

-

Dissolve

mmol of Metal Precursor in -

Add

mmol (1.1 equiv) of 2-vinylthioanisole. -

Stir at Room Temperature (RT) for 30 mins.

-

Observation: A color change (typically orange to yellow for Pd) indicates ligand exchange.

-

Catalytic Reaction Setup (General Cross-Coupling)

Application: Heck-Mizoroki or Suzuki-Miyaura Coupling.

| Parameter | Recommendation | Rationale |

| Catalyst Loading | 1–3 mol% | Higher than phosphines due to weaker binding constants. |

| Solvent | Toluene or DMF | Non-coordinating solvents prevent competition with the hemilabile vinyl arm. |

| Base | Mild inorganic bases prevent ligand decomposition. Avoid strong alkoxides if possible. | |

| Temperature | 60°C – 100°C | Heat is required to overcome the activation energy of vinyl-arm dissociation. |

Step-by-Step Procedure:

-

Charge a Schlenk tube with aryl halide (

equiv), coupling partner (alkene/boronic acid, -

Evacuate and backfill with Argon (

). -

Add the pre-formed catalyst solution (from Section 3.1) via syringe.

-

Add remaining solvent to reach

M concentration. -

Heat to target temperature. Monitor by GC-MS or LC-MS.

-

Checkpoint: If the reaction stalls after 1 hour, the catalyst may have decomposed (Pd black). Add 1 mol% additional free ligand to re-stabilize the metal.

-

Troubleshooting & Optimization (Self-Validating Systems)

The "Sulfur Poisoning" Myth

Researchers often fear sulfur poisons catalysts. In this defined ligand system, sulfur is the anchor. However, trace impurities in the ligand synthesis (free thiols, R-SH) will poison the catalyst.

-

Validation Step: Check the ligand purity by

NMR. The vinyl protons (dd,

Isomerization Risks

The vinyl group on the ligand can undergo insertion/isomerization if the metal center is too electron-rich (e.g., Rh-hydride species).

-

Diagnosis: If you observe the ligand converting to an ethyl-thioanisole derivative (reduction of the vinyl group), switch to a non-hydride mechanism or use an oxidizing metal precursor (Pd(II) instead of Pd(0)).

Pathway Visualization (Graphviz)

Figure 2: Proposed catalytic cycle for Pd-catalyzed cross-coupling using 2-vinylthioanisole. Note the "Vinyl Arm Opens" step is critical for oxidative addition.

References

-

Hemilabile Ligands in Catalysis

-

Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. Link

-

-

Thioether-Olefin Coordination

-

Masdeu-Bultó, A. M., Diéguez, M., Martin, E., & Gómez, M. (2003). Thioether-containing ligands for asymmetric catalysis. Coordination Chemistry Reviews. Link

-

-

General Mechanism of Alkene-Sulfur Ligands

-

Evans, D. A., et al. (2000). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society. (Provides foundational context on chelation modes). Link

-

-

Handling of Organosulfur Ligands

-

Crabtree, R. H. (2009). The Organometallic Chemistry of the Transition Metals. Wiley. (Standard reference for soft-donor ligand handling). Link

-

(Note: Specific primary literature on "2-vinylthioanisole" as a standalone ligand is sparse; these references ground the hemilabile thioether-olefin concept which this ligand exemplifies.)

High-Efficiency Preparation of 1-Ethenyl-2-(methylthio)benzene from 2-Bromothioanisole

[1]

Executive Summary

This application note details the synthetic protocols for the conversion of 2-bromothioanisole (CAS 19614-16-5) to 1-ethenyl-2-(methylthio)benzene (also known as 2-vinylthioanisole).[1] This transformation is a critical step in the synthesis of sulfur-containing heterocycles, particularly benzothiophenes, and functionalized styrene polymers.[2]

While simple vinylation of aryl halides is routine, the presence of the ortho-methylthio group presents specific challenges:

-

Catalyst Poisoning: The sulfur atom can coordinate to the Palladium center, potentially retarding the catalytic cycle.[2][3]

-

Steric Hindrance: The ortho substitution requires active catalyst systems.

This guide presents two validated methods: the Stille Coupling (robust, high yield) and the Suzuki-Miyaura Coupling using Potassium Vinyltrifluoroborate (green, lower toxicity).[2]

Retrosynthetic Analysis & Strategy

The target molecule is accessed via a Palladium-catalyzed

Figure 1: General reaction scheme for the vinylation of 2-bromothioanisole.

Method Selection Guide

| Feature | Method A: Stille Coupling | Method B: Suzuki-Miyaura |

| Reagent | Tributyl(vinyl)tin | Potassium Vinyltrifluoroborate |

| Catalyst | ||

| Key Advantage | Extremely reliable; high tolerance for sterics.[2] | Non-toxic byproducts; air-stable solid reagent.[1] |

| Key Drawback | Organotin toxicity; difficult purification. | Requires base; slightly more sensitive to water/air. |

| Recommendation | Use for small-scale (<1g) or difficult substrates. | Use for scale-up (>1g) or GMP workflows. |

Protocol A: Stille Coupling (The "Gold Standard" for Yield)

The Stille coupling is preferred when yield is paramount and scale is small, as the neutral conditions minimize side reactions.[2] The use of

Materials

-

Substrate: 2-Bromothioanisole (1.0 equiv)

-

Reagent: Tributyl(vinyl)tin (1.1 equiv)[2]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (0.05 equiv / 5 mol%)[2] -

Solvent: Toluene (anhydrous, degassed) or DMF[2]

-

Additive: 2,6-Di-tert-butyl-4-methylphenol (BHT) (trace, radical inhibitor to prevent polymerization)[1]

Step-by-Step Procedure

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under Argon flow.

-

Charging: Add 2-bromothioanisole (e.g., 2.03 g, 10 mmol) and Toluene (40 mL).

-

Catalyst Addition: Add

(578 mg, 0.5 mmol). The solution should turn yellow. -

Reagent Addition: Add Tributyl(vinyl)tin (3.49 g, 11 mmol) via syringe.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 95:5) or GC-MS.[1][4]

-

Note: The sulfur atom may slow the reaction; if incomplete after 16h, add another 2 mol% catalyst.[2]

-

-

Workup (Critical for Tin Removal):

-

Extraction: Extract the filtrate with Ethyl Acetate (

mL). Wash combined organics with Brine, dry over

Protocol B: Suzuki-Miyaura Coupling (The "Green" Alternative)[1][2]

This protocol utilizes Potassium Vinyltrifluoroborate , a stable solid that replaces unstable vinylboronic acids.[2] The use of the bidentate ligand dppf is crucial here: it creates a wide bite angle and binds tightly to Palladium, preventing the ortho-methylthio group from displacing the ligand and poisoning the catalyst.[1]

Materials

-

Substrate: 2-Bromothioanisole (1.0 equiv)

-

Reagent: Potassium Vinyltrifluoroborate (1.2 equiv)[2]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [

] (0.03 equiv)[2] -

Base: Cesium Carbonate (

) (3.0 equiv)[2] -

Solvent:

(9:1 ratio)[2]

Step-by-Step Procedure

-

Setup: Use a reaction vial or flask capable of being sealed.

-

Charging: Add 2-bromothioanisole (10 mmol), Potassium Vinyltrifluoroborate (1.61 g, 12 mmol),

(9.77 g, 30 mmol), and -

Solvent: Add degassed

mixture (40 mL). -

Reaction: Heat to 80°C (reflux) for 8–12 hours under Argon.

-

Mechanism Insight: The water is essential to hydrolyze the trifluoroborate into the active boronic acid species in situ, keeping the concentration of the unstable monomer low but constant.[2]

-

-

Workup:

-

Dilute with water and extract with Diethyl Ether or EtOAc.

-

Caution: Thioethers can oxidize; avoid prolonged exposure to air during workup if possible, though the product is relatively stable.[2]

-

Purification and Characterization

Purification Strategy

-

Column Chromatography: Silica Gel.

-

Eluent: 100% Hexanes

2% EtOAc/Hexanes. The product is non-polar.[5] -

Odor Control: All glassware and waste containing the thioether should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize the sulfur residues to odorless sulfoxides/sulfones before disposal.[2]

Characterization Data[1][2][4][5][6][7][8][9][10][11]

-

Appearance: Colorless to pale yellow oil.

-

MS (EI):

150 ( -

NMR (Predicted,

Workflow Visualization

Figure 2: Decision tree and process flow for synthesis.

References

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[2] The Stille Reaction. Organic Reactions. Link[2]

- Foundational text on Stille coupling mechanics and optimiz

-

Molander, G. A., & Brown, A. R. (2006).[2][8] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Journal of Organic Chemistry, 71(26), 9681–9686.[2][8] Link[2]

- Primary reference for using potassium vinyltrifluorobor

-

Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[2]

- Discusses ligand effects (like dppf and phosphines) in difficult couplings.

-

PubChem. Benzene, 1-ethenyl-4-(methylthio)- (Isomer Reference). Link

-

Used for structural verification of the class of compounds.[2]

-

Sources

- 1. Benzene, 1-ethenyl-2-methyl- [webbook.nist.gov]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. Benzene, (methylthio)- [webbook.nist.gov]

- 6. Benzene, 1-ethenyl-4-(methylthio)- | C9H10S | CID 591603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-ethenyl-4-(methylthio)- | C9H10S | CID 591603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

functionalization of 1-ethenyl-2-(methylthio)benzene for material science

Application Note: Functionalization of 1-Ethenyl-2-(methylthio)benzene for Advanced Material Science

Abstract

This guide details the synthesis, polymerization, and post-polymerization functionalization of 1-ethenyl-2-(methylthio)benzene (2-methylthiostyrene). While standard polystyrene is ubiquitous, the introduction of an ortho-thioether moiety creates a "chimeric" monomer. It combines the processability of styrenics with the high refractive index (HRI) and stimuli-responsiveness of sulfur chemistry. This protocol establishes a reproducible workflow for generating sulfur-rich optical polymers and tunable polarity scaffolds for lithography and sensing.

Module 1: Monomer Synthesis (The Wittig Protocol)

Rationale: Direct vinylation of 2-(methylthio)benzaldehyde is the most reliable route. The ortho-substitution induces steric strain; therefore, the Wittig reaction is preferred over the Heck coupling to avoid potential catalyst poisoning by the sulfur atom.

Reagents:

-

Methyltriphenylphosphonium bromide (MTPPB) (1.2 equiv)

-

Potassium tert-butoxide (KOtBu) (1.2 equiv)

-

2-(Methylthio)benzaldehyde (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

Protocol:

-

Ylide Formation: In a flame-dried 3-neck flask under Argon, suspend MTPPB in anhydrous THF (0.5 M). Cool to 0°C.[1]

-

Deprotonation: Add KOtBu portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 45 mins at 0°C.

-

Addition: Dropwise add 2-(methylthio)benzaldehyde (diluted in minimal THF). The yellow color may fade to a pale suspension.

-

Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1). The product moves significantly faster (higher R_f) than the aldehyde.

-

Work-up: Quench with saturated NH4Cl. Extract with diethyl ether.

-

Purification (Critical): Flash chromatography on silica gel (100% Hexanes).

-

Note: The sulfide group makes this monomer prone to oxidation. Store under N2 at -20°C with 100 ppm BHT if not using immediately.

-

Module 2: Controlled Polymerization (RAFT)

Rationale: Free radical polymerization lacks control over molecular weight distribution (Đ), which is fatal for optical applications (causes scattering). Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen here because dithiobenzoates tolerate the thioether functionality well, unlike copper-mediated ATRP where sulfur can poison the catalyst.

Target Material: Poly(2-(methylthio)styrene) (P2MTS)

Reagents:

-

Monomer: 1-ethenyl-2-(methylthio)benzene (Freshly passed through basic alumina to remove inhibitor).

-

CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or Cumyl dithiobenzoate (CDB). CDB is preferred for styrenics for faster initiation.

-

Initiator: AIBN (Recrystallized).

-

Solvent: Anisole (High boiling point, inert).

Step-by-Step Protocol:

-

Stoichiometry: Target DP (Degree of Polymerization) = 200.

-

Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2

-

-

Dissolution: Combine monomer (2.0 M final conc), CDB, and AIBN in a Schlenk tube. Dissolve in Anisole.

-

Degassing (The "Living" Requirement): Perform 4 cycles of freeze-pump-thaw. Oxygen is a radical scavenger and will kill the chain ends.

-

Polymerization: Backfill with Argon and immerse in an oil bath at 70°C for 12 hours.

-

Quenching: Cool to 0°C and expose to air.

-

Isolation: Precipitate dropwise into cold Methanol. The polymer will be a white/off-white powder. Reprecipitate twice to remove unreacted monomer (sulfur smell).

Module 3: Post-Polymerization Functionalization (The "Sulfur Switch")

Scientific Insight:

The pendant methylthio group is a "sleeping" functionality. By controlling the oxidation state, you can tune the Refractive Index (RI) and Solubility Parameter (

A. Sulfoxide (P2MTS-SO) - High Polarity/H-Bonding

-

Reagent: tert-Butyl hydroperoxide (tBuOOH) (1.1 equiv per S unit).

-

Conditions: CHCl3, Room Temp, 2 hours.

-

Result: The polymer becomes soluble in alcohols/DMSO; insoluble in toluene.

-

Mechanism: Selective mono-oxidation.

B. Sulfone (P2MTS-SO2) - High Tg/Electron Withdrawing

-

Reagent: m-CPBA (2.5 equiv per S unit).

-

Conditions: DCM, 0°C to RT, 4 hours.

-

Result: High

material, extremely chemically resistant. -

Mechanism: Full oxidation.

Data Summary & Property Tuning

| Property | Poly(Sulfide) [P2MTS] | Poly(Sulfoxide) [P2MTS-SO] | Poly(Sulfone) [P2MTS-SO2] |

| Refractive Index (n) | High (~1.65 - 1.70) | Moderate (~1.60) | Moderate (~1.58) |

| Abbe Number | Low (High Dispersion) | Medium | Medium |

| Solubility | Toluene, THF, DCM | Methanol, DMF, DMSO | DMSO, NMP |

| Glass Transition (Tg) | ~90°C (Flexible) | ~115°C (Dipolar stiffening) | >130°C (Bulky/Rigid) |

| Key Application | High-n Optical Coatings | Hydrogels/Bio-interfaces | E-Beam Resist/High Temp |

Note: RI values are theoretical estimates based on molar refraction contributions of Sulfur vs. Sulfone groups.

Visualization: Synthesis & Functionalization Workflow

Figure 1: Complete workflow from aldehyde precursor to tunable polymer scaffolds. Green indicates the target monomer; Blue/Grey/Black indicate the tunable polymer states.

References

-

Wittig Reaction Standards: Maercker, A. Organic Reactions. 1965 , 14, 270. Link

-

RAFT Polymerization of Styrenics: Moad, G.; Rizzardo, E.; Thang, S. H. "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry, 2005 , 58, 379–410. Link

-

Sulfur-Containing High Refractive Index Polymers: Pyun, J., et al. "High Refractive Index Polymers from Elemental Sulfur." Angewandte Chemie Int. Ed., 2020 .[2][3] Link

-

Oxidation of Thioether Polymers: Hubert, J. G., et al. "Synthesis of Poly(2-(methylsulfinyl)ethyl methacrylate) via Oxidation." ACS Polymers Au, 2022 . Link

-

Refractive Index Data (Polystyrene Reference): Myers, T. L., et al. "Refractive index of (C8H8)n (Polystyrene)." Applied Spectroscopy, 2018 . Link

Sources

Technical Application Note: Overcoming Sulfur Poisoning in the Heck Synthesis of 2-(Methylthio)styrene

Based on your request, I have designed a comprehensive technical guide for the synthesis of 2-(methylthio)styrene via the Heck coupling reaction . This guide deviates from standard templates to address the specific chemical challenges of this substrate—namely, sulfur poisoning of the palladium catalyst and steric hindrance at the ortho position.

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-(methylthio)styrene (CAS: 40272-43-3) Primary Challenge: Catalyst Deactivation via S-Chelation. Reaction Type: Palladium-Catalyzed Mizoroki-Heck Vinylation.[1]

The "Sulfur Trap" in Cross-Coupling

Synthesizing 2-(methylthio)styrene via Heck coupling presents a classic "poisoning" dilemma. The starting material, 2-bromothioanisole , contains a sulfide moiety at the ortho position. Sulfur is a "soft" donor that binds strongly to Palladium(II) intermediates.

-

Directing vs. Poisoning: While ortho-heteroatoms often act as directing groups, the soft sulfur atom forms a stable 5-membered chelate with the palladium center after oxidative addition. This resting state is often too stable, preventing the coordination of ethylene and halting the catalytic turnover.

-

Steric Congestion: The ortho-methylthio group creates steric bulk, impeding the approach of the olefin.

The Solution: To override this thermodynamic trap, this protocol utilizes "Jeffery Conditions" (Ligand-Free, Phase-Transfer Catalysis) or a Bulky Phosphine System . This guide prioritizes the Bulky Phosphine (P(o-tol)₃) route as it specifically destabilizes the Pd-S interaction through steric repulsion, forcing the cycle forward.

Part 2: Mechanistic Pathway & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Sulfur Trap" and how the optimized conditions bypass it.

Figure 1: Catalytic cycle showing the competition between fatal sulfur chelation (Red) and productive olefin insertion (Green) facilitated by bulky ligands and temperature.

Part 3: Detailed Experimental Protocol

Method A: High-Pressure Vinylation (Preferred)

This method uses ethylene gas in a pressure vessel. It is the most direct route to the styrene moiety.

1. Materials & Reagents

| Reagent | Equiv.[2][3][4] | Role | Critical Note |

| 2-Bromothioanisole | 1.0 | Substrate | Liquid; distinct garlic odor. |

| Ethylene Gas | Excess | Coupling Partner | Flammable. Requires pressure vessel. |

| Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst | Higher loading compensates for S-poisoning. |

| P(o-tol)₃ | 0.15 (15 mol%) | Ligand | Bulky phosphine prevents Pd-S chelation. |

| Triethylamine (Et₃N) | 2.5 | Base | Scavenges HBr; liquid base preferred here. |

| DMF (Anhydrous) | 0.2 M | Solvent | High boiling point; stabilizes Pd species. |

2. Equipment Setup

-

Reaction Vessel: 50 mL Stainless Steel Autoclave (e.g., Parr Bomb) or thick-walled glass pressure tube (if <5 bar).

-

Stirring: Magnetic stir bar (ensure high RPM for gas-liquid mass transfer).

-

Safety: Work strictly in a fume hood. Ethylene is an asphyxiant and flammable. Thioanisoles are malodorous.

3. Step-by-Step Procedure

Step 1: Catalyst Pre-complexation

-

In a glovebox or under Argon stream, charge the reaction vessel liner with Pd(OAc)₂ (11.2 mg, 0.05 mmol) and P(o-tol)₃ (45.6 mg, 0.15 mmol).

-

Add DMF (5 mL) and stir at room temperature for 15 minutes. The solution should turn from orange to yellow/pale, indicating reduction to Pd(0) and ligand coordination.

-

Expert Insight: Pre-forming the active catalyst prevents the "naked" Pd from immediately coordinating to the sulfur in the substrate upon addition.

-

Step 2: Substrate Addition

-

Add 2-Bromothioanisole (203 mg, 1.0 mmol) and Triethylamine (350 µL, 2.5 mmol) to the catalyst mixture.

-

Seal the vessel immediately.

Step 3: Ethylene Charging

-

Purge the vessel 3 times with Ethylene gas (fill to 5 bar, vent to 1 bar) to remove oxygen.

-

Pressurize the vessel to 10-15 bar (150-220 psi) with Ethylene.

-

Note: If using a glass pressure tube, limit pressure to manufacturer specs (usually ~3-5 bar), but reaction time will increase significantly.

-

Step 4: Reaction

-

Heat the vessel to 110°C .

-

Stir vigorously (1000 RPM) for 24 hours .

-

Monitoring: If equipped with a sampling valve, check conversion by GC-MS at 12h. Look for the disappearance of the aryl bromide (m/z 202/204).

-

Step 5: Workup

-

Cool vessel to room temperature. Vent ethylene gas slowly into a fume hood exhaust.

-

Dilute the reaction mixture with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

-

Wash organic layer with Brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

Odor Control: Rinse all glassware with a dilute bleach solution to oxidize residual sulfides before removing from the hood.

-

Step 6: Purification

-

Purify via Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (98:2). The product is non-polar.

-

Yield Expectation: 75-85% as a colorless to pale yellow oil.

Method B: Ligand-Free "Jeffery" Conditions (Alternative)

Use this if P(o-tol)₃ is unavailable or if Method A yields are low due to steric bulk.

-

Catalyst: Pd(OAc)₂ (5 mol%)[5]

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv).

-

Base: K₂CO₃ (2.5 equiv).

-

Solvent: DMF.

-

Temp: 100°C.

-

Mechanism: TBAB forms a molten salt layer that stabilizes Pd nanoparticles, which are highly active and less susceptible to permanent coordination by sulfur.

Part 4: Quality Control & Validation

1. NMR Validation (¹H NMR, CDCl₃, 400 MHz) Confirm the presence of the styrene vinyl protons and the integrity of the methylthio group.

-

Vinyl Protons (ABX System):

-

~7.05 (dd,

-

~5.75 (dd,

-

~5.35 (dd,

-

~7.05 (dd,

-

Methylthio Group:

- ~2.50 (s, 3H, -SCH ₃).

-

Aromatic Region:

-

Look for the shift in ortho protons compared to the starting bromide.

-

2. Reaction Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| No Conversion | Catalyst Poisoning | Increase Temp to 130°C to force S-decoordination. Switch to Method B (Jeffery conditions). |

| Pd Black Precipitate | Catalyst Decomposition | Ligand concentration too low. Increase P(o-tol)₃ to Pd ratio (4:1). |

| Low Yield (<40%) | Homocoupling of Ar-Br | Ethylene pressure too low. Increase pressure or stir rate to improve gas saturation. |

| Unknown Impurities | Isomerization | Check for internal olefins (beta-hydride elimination in wrong direction). Lower Temp to 90°C. |

Part 5: References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Hajipour, A. R., et al. (2014). A novel sulfur-containing palladacycle as a thermally stable and highly active catalyst for the Heck reaction. Applied Organometallic Chemistry, 28(12), 879–883. Link

-

BenchChem Application Note. (2025). Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.[2][6][7][8] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Not a Poison Anymore? - GalChimia [galchimia.com]

- 3. researchgate.net [researchgate.net]

- 4. CN111056927A - Synthetic method of monosubstituted styrene - Google Patents [patents.google.com]

- 5. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Methylthio)styrene from Isomeric Impurities

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(methylthio)styrene. The presence of its positional isomers, 3-(methylthio)styrene and 4-(methylthio)styrene, is a common issue in its synthesis, and achieving high isomeric purity is critical for subsequent applications such as polymerization and pharmaceutical intermediate synthesis.

This document provides in-depth, field-proven insights into effective purification strategies, troubleshooting common experimental hurdles, and detailed protocols to ensure you can achieve your desired product purity with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when planning the purification of 2-(methylthio)styrene.

Q1: What are the primary isomeric impurities in a synthesis of 2-(methylthio)styrene and why are they difficult to separate?

The primary impurities are the positional isomers: 3-(methylthio)styrene (meta) and 4-(methylthio)styrene (para). These isomers possess the same molecular formula and weight as the target 2-(methylthio)styrene (ortho) compound. Their separation is challenging because their physical properties, such as boiling point, polarity, and solubility, are very similar. Effective purification relies on exploiting the subtle differences in these properties through advanced techniques.

Q2: What is the most effective method for separating positional isomers of (methylthio)styrene on a small laboratory scale (<1 g)?

For small-scale, high-purity separations, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice.[1][2] Specifically, Normal-Phase (NP) HPLC often provides the best resolution for positional isomers.[2][3] The separation mechanism relies on the differential interaction of the isomers with a polar stationary phase (e.g., silica). The position of the methylthio group influences the molecule's dipole moment, leading to slight differences in retention times that can be exploited for separation. Supercritical Fluid Chromatography (SFC) is another powerful alternative, often providing even better separation capabilities and faster run times.[1]

Q3: How can I purify multi-gram quantities of 2-(methylthio)styrene?

For larger quantities (multi-gram to kilogram scale), Vacuum Fractional Distillation is the most practical and scalable method.[4] The boiling points of the isomers are typically very close (often differing by less than 25°C), necessitating the use of a fractionating column with a high number of theoretical plates for efficient separation.[4][5] Performing the distillation under reduced pressure is crucial to lower the boiling point and prevent thermally induced polymerization of the styrene functional group.[6]

Q4: Is recrystallization a viable method for purifying 2-(methylthio)styrene?